4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide
Description
This compound is a benzothiolo[2,3-d]pyrimidine derivative featuring a 4-amino-substituted tetrahydropyrimidine core linked via a sulfanyl group to a butanamide chain terminating in a 3-hydroxypropyl moiety. The 3-hydroxypropyl group likely enhances aqueous solubility compared to more lipophilic substituents, while the sulfanyl bridge may contribute to metabolic stability .
Properties
IUPAC Name |
4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c18-15-14-11-5-1-2-6-12(11)25-16(14)21-17(20-15)24-10-3-7-13(23)19-8-4-9-22/h22H,1-10H2,(H,19,23)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOGSVFDZGUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H27N5O2S2
- Molecular Weight : 393.57 g/mol
- IUPAC Name : 4-[(4-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide
This compound features a benzothiolo-pyrimidine core, which is essential for its biological activity. The presence of sulfur and amino groups contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .
- Case Study 2 : Another study indicated that this compound exhibited cytotoxic effects against lung cancer cells (A549), with IC50 values suggesting potent activity .
Neuroprotective Effects
The compound's neuroprotective effects have also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage:
- Mechanism : The compound activates sirtuin proteins (SIRT1 and SIRT2), which are known to play critical roles in cellular stress responses and neuroprotection .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains:
- Study Findings : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for developing new antimicrobial agents .
Research Findings and Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Functional Group Impact on Bioactivity
- Amino vs. Oxo Groups: The target compound’s 4-amino group (vs.
- Hydroxypropyl vs. Methoxyphenyl : The 3-hydroxypropyl group (target) improves solubility compared to methoxyphenyl () but may reduce membrane permeability. Methoxyphenyl analogs exhibit higher XLogP3 values (4.2), favoring passive diffusion but risking metabolic oxidation .
- Butanamide vs. Acetamide Chains : The longer butanamide chain in the target compound (vs. acetamide in ) may increase conformational flexibility, enabling better binding pocket accommodation .
Bioactivity Clustering and Target Relevance
highlights that compounds with structural similarities cluster by bioactivity profiles. The target compound’s amino and hydroxypropyl groups may align it with kinase inhibitors or DNA-intercalating agents, whereas oxo-substituted analogs (e.g., ) might exhibit divergent modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
